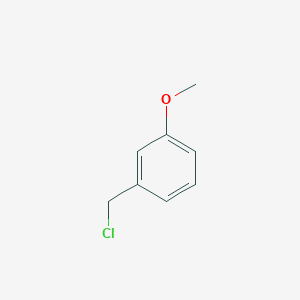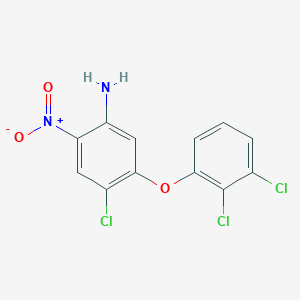
4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of nitroaniline derivatives typically involves multiple steps, including oxidation, etherification, reduction, and alkylation. For instance, a related compound, N,N-Diethyl-5-chloro-2-(4-chlorophenoxy)-4-nitroaniline, was synthesized from 2,5-dichloronitrobenzene through these steps with a total yield of 75%, showcasing the feasibility of such synthetic routes for chloro-nitroaniline compounds (Liu Deng-cai, 2008).
Molecular Structure Analysis
The molecular structure of nitroaniline derivatives is crucial for their chemical behavior. The structure of these compounds has been extensively studied using techniques like IR, 1HNMR, and X-ray crystallography. For example, the crystal structure of a similar compound, 2,6-dichloro-4-nitroaniline, has been determined, revealing insights into bond distances and valency angles that can be interpreted in terms of resonance structures and hybridization differences (D. Hughes & J. Trotter, 1971).
Chemical Reactions and Properties
Nitroaniline compounds undergo a variety of chemical reactions due to their functional groups. One study reported the biodegradation of 2-chloro-4-nitroaniline under aerobic conditions by Rhodococcus sp., indicating the compound's environmental impact and degradation pathways (Fazlurrahman Khan et al., 2013). Another example is the chloroperoxidase-catalyzed oxidation of 4-chloroaniline to 4-chloronitrosobenzene, illustrating the compound's reactivity towards enzymatic catalysis (M. D. Corbett et al., 1978).
Physical Properties Analysis
The physical properties of nitroaniline derivatives, such as solubility, can be significantly influenced by their molecular structure. A study on the solubility of 2-chloro-5-nitroaniline in various solvents showed the effects of temperature and solvent polarity on solubility, which is critical for understanding the compound's behavior in different environments (R. Xu & Jian Wang, 2019).
Chemical Properties Analysis
The chemical properties of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline, such as reactivity and stability, are closely related to its functional groups and molecular structure. The presence of nitro and chloro groups in the molecule affects its electron distribution, reactivity towards nucleophiles, and overall chemical stability. For example, the reactivity of nitrobenzofuroxan derivatives with nucleophiles has been investigated through DFT calculations, highlighting the influence of structural elements on chemical reactivity (E. Chugunova et al., 2021).
Wissenschaftliche Forschungsanwendungen
Organic Synthesis : It's utilized in the synthesis of pyrrolo[4,3,2-de]quinolines, which are significant in organic synthesis (Roberts et al., 1997).
Biological Studies : The compound serves as an efficient photoaffinity probe for the urea carrier in biological studies, indicating its role in probing and investigating biological molecules and structures (Lamotte et al., 1994).
Molecular Electronics : It's involved in the creation of molecular electronic devices exhibiting negative differential resistance and significant on-off ratios. This suggests its potential in developing advanced electronic components or systems (Chen et al., 1999).
Antioxidant Activities : Novel compounds synthesized from it have shown good antioxidant activities and lipid peroxidation inhibition, comparable to standard agents. This indicates its potential in medical or biological applications focused on oxidative stress and related conditions (Topçu et al., 2021).
Environmental Studies : Studies focus on the transformation of chloro and nitro groups in the degradation of related compounds, which is vital for understanding environmental impact and degradation pathways of similar structured compounds (Zhou et al., 2015).
Safety And Hazards
The safety data sheet for 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline suggests that it should be handled with care. In case of skin contact, it is recommended to wash off with soap and plenty of water. If inhaled, the person should be moved into fresh air and given artificial respiration if necessary .
Eigenschaften
IUPAC Name |
4-chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3N2O3/c13-6-2-1-3-10(12(6)15)20-11-5-8(16)9(17(18)19)4-7(11)14/h1-5H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFITXMPNXRORE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OC2=C(C=C(C(=C2)N)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20559247 | |
| Record name | 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline | |
CAS RN |
118353-04-1 | |
| Record name | 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitrobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118353-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118353041 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20559247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzenamine, 4-chloro-5-(2,3-dichlorophenoxy)-2-nitro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-CHLORO-5-(2,3-DICHLOROPHENOXY)-2-NITROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/81RQU2EH3K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

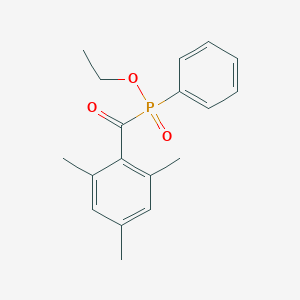
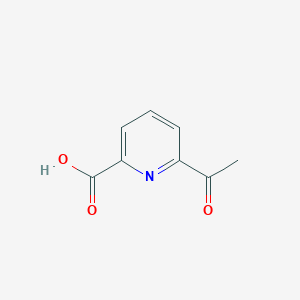
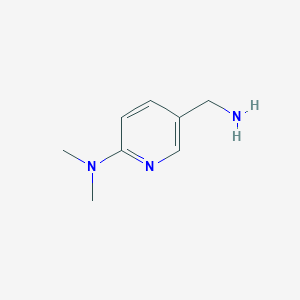
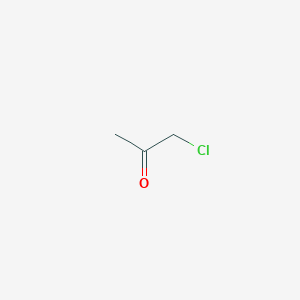
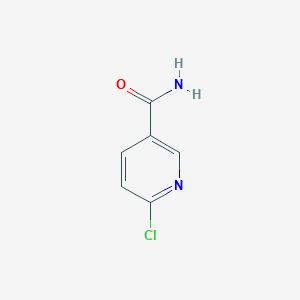
![Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]-](/img/structure/B47984.png)
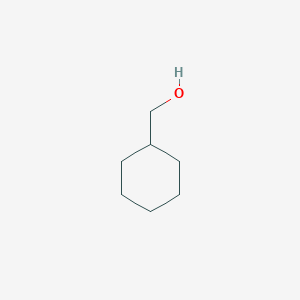
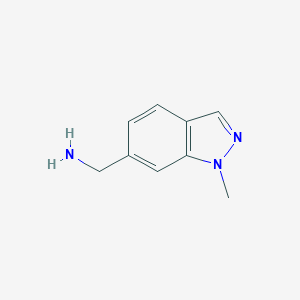

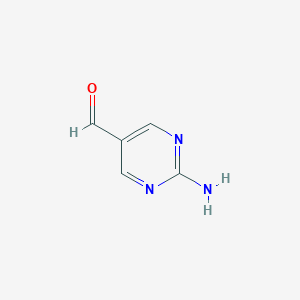

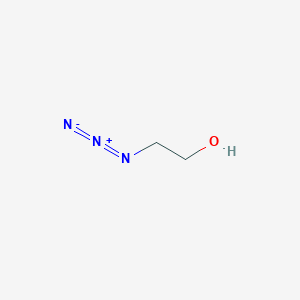
![(1S,2R)-1-(4-Hydroxy-3-methoxyphenyl)-2-[4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenoxy]propane-1,3-diol](/img/structure/B47999.png)
